3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

Catalog No.
S2775015
CAS No.
1478137-38-0
M.F
C9H13NO3
M. Wt
183.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

CAS Number

1478137-38-0

Product Name

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

IUPAC Name

3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoic acid

Molecular Formula

C9H13NO3

Molecular Weight

183.207

InChI

InChI=1S/C9H13NO3/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12)

InChI Key

JGCUSDPDALBKQZ-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)O

Solubility

not available

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is an organic compound characterized by its molecular formula C9H13NO3 and a molecular weight of approximately 183.20 g/mol. This compound features a unique structure that includes a butanoic acid moiety and a 3-methylisoxazole ring, which contributes to its distinct chemical properties and biological activities. The compound is primarily utilized in biochemical studies to explore enzyme interactions and metabolic pathways, making it a valuable tool in both organic synthesis and medicinal chemistry .

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: In this reaction, one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens, nucleophiles.

The products formed from these reactions depend on the specific conditions employed. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Research indicates that 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits various biological activities. Its mechanism of action typically involves interactions with specific enzymes or receptors, potentially modulating their activity and leading to diverse biological effects. The compound has been investigated for its therapeutic properties, particularly in the context of drug synthesis and development .

Synthetic Routes

The synthesis of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid generally involves the reaction of 3-methylisoxazole with a suitable derivative of butanoic acid. This process is conducted under controlled conditions that may include the use of catalysts, along with specific temperature and pressure settings to ensure high purity and yield.

Industrial Production

In an industrial setting, bulk custom synthesis is often employed to produce large quantities of this compound. Optimized reaction conditions are utilized to maximize yield while minimizing impurities. The production process typically includes purification and quality control measures to ensure that the final product meets industry standards .

Several compounds share structural similarities with 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-MethylisoxazoleC4H5N1OA simpler isoxazole without the butanoic acid moiety; used as a building block in organic synthesis.
2-(3-Hydroxyisoxazol-5-yl)butanoic acidC9H13NO4Contains a hydroxyl group that alters its biological activity compared to 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid.
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoateC9H13NO4An ester derivative that may exhibit different solubility and reactivity profiles.

Uniqueness: The unique combination of the butanoic acid structure with the isoxazole ring gives 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid distinct chemical reactivity and potential biological activity not found in simpler analogs .

Molecular Formula and Mass Characterization

The molecular formula of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid is C₉H₁₃NO₃, representing a molecular composition that includes nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [3]. The molecular weight has been precisely determined as 183.20 grams per mole, placing this compound in the category of small to medium-sized organic molecules [2] [8].

Table 1: Molecular Formula and Mass Data

PropertyValueSource
Molecular FormulaC₉H₁₃NO₃ [1] [2] [3]
Molecular Weight183.20 g/mol [2] [8]
Monoisotopic Mass183.089543 Da [2]
Heavy Atom Count13 [2]
Hydrogen Bond Acceptors3 [2]
Hydrogen Bond Donors1 [2]

The molecular composition reveals a moderate degree of unsaturation, with the isoxazole ring contributing to the overall aromatic character of the molecule [3] . The presence of three oxygen atoms distributed between the carboxylic acid group and the isoxazole ring heterocycle creates multiple sites for potential hydrogen bonding interactions [2].

Computational analysis indicates a topological polar surface area of 63.33 square angstroms, suggesting moderate polarity suitable for membrane permeation [2]. The calculated logarithm of the partition coefficient (LogP) value of 1.81 indicates moderate lipophilicity, positioning the compound in a favorable range for biological activity [2].

International Union of Pure and Applied Chemistry Naming and Alternative Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid [1] [2] [3]. This naming system clearly indicates the structural relationship between the butanoic acid backbone and the substituted isoxazole moiety.

Table 2: Nomenclature and Identification Data

Nomenclature TypeName/IdentifierReference
International Union of Pure and Applied Chemistry Name3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid [1] [2] [3]
Chemical Abstracts Service Number1478137-38-0 [1] [2] [3]
International Chemical Identifier1S/C9H13NO3/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12) [1]
International Chemical Identifier KeyJGCUSDPDALKTQZ-UHFFFAOYSA-N [1] [3]
Simplified Molecular Input Line Entry SystemCC(C)C(C1=CC(C)=NO1)C(O)=O [2] [3]

Alternative nomenclature systems have been employed to describe this compound in various databases and literature sources [2] [4]. The compound is also referenced as 5-isoxazoleacetic acid, 3-methyl-α-(1-methylethyl)- in some chemical databases, highlighting the structural relationship to acetic acid derivatives [4]. This alternative naming emphasizes the isoxazole ring system and the substitution pattern at the alpha position relative to the carboxylic acid group [4].

The Chemical Abstracts Service registry number 1478137-38-0 provides a unique identifier for this compound in chemical databases and regulatory documentation [1] [2] [3]. The International Chemical Identifier and International Chemical Identifier Key serve as standardized representations that facilitate computer-based chemical information processing and database searches [1] [3].

Structural Isomerism and Conformational Analysis

The structural framework of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid presents several opportunities for isomerism and conformational variation . The compound contains one chiral center at the second carbon of the butanoic acid chain, where the carboxyl group, hydrogen atom, isopropyl group, and isoxazole substituent are arranged in a tetrahedral geometry .

Table 3: Structural Analysis and Isomerism

Structural FeatureDescriptionConformational Impact
Chiral CenterC2 carbon of butanoic acid backboneCreates R and S enantiomers
Isoxazole RingFive-membered aromatic heterocyclePlanar, rigid structure
Isopropyl GroupBranched alkyl substituent at C3Introduces steric bulk
Carboxyl GroupAcidic functional groupCapable of hydrogen bonding
Rotatable BondsThree single bonds allow rotationModerate molecular flexibility

The presence of the chiral center creates the potential for two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules . However, current literature and commercial sources do not specify the absolute configuration of available samples, suggesting that the compound is typically encountered as a racemic mixture [1] [2] [3].

Conformational analysis reveals that the molecule possesses three rotatable bonds, providing moderate flexibility in its three-dimensional structure [2] . The rotation around the C2-C3 bond of the butanoic acid backbone represents the primary source of conformational variability, with energy barriers estimated at 3-5 kilocalories per mole based on similar molecular systems [18].

The isoxazole ring maintains a planar geometry due to aromatic stabilization, with the methyl substituent at position 3 contributing additional steric considerations [26] [27] [28]. Computational modeling suggests that extended conformations are energetically favored to minimize steric clashes between the isopropyl group and the isoxazole ring system .

Table 4: Conformational Parameters

ParameterValueSignificance
Rotatable Bonds3Moderate flexibility
Ring Systems1 (isoxazole)Rigid planar component
Steric InteractionsIsopropyl-isoxazoleInfluences preferred conformations
Hydrogen BondingCarboxyl groupIntramolecular interactions possible

Crystallographic Structure Determination

Limited crystallographic data is available for 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid in the current literature, reflecting the relatively recent emergence of this compound in chemical research [1] [2]. However, extensive crystallographic studies of related isoxazole-containing carboxylic acids provide valuable insights into the likely solid-state structure and packing arrangements [26] [27] [28] [29].

Table 5: Crystallographic Context from Related Compounds

Related CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
5-Methyl-1,2-oxazole-3-carboxylic acidTriclinicP1̄Planar molecular geometry [27]
5-Methyl-3-phenylisoxazole-4-carboxylic acidMonoclinicP2₁/nHydrogen-bonded dimers [28]
3-Methylisoxazole-5-carboxylic acidTriclinicP1̄π-π stacking interactions [27]

Analysis of structurally related compounds reveals common crystallographic features that likely apply to 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid [27] [28]. Isoxazole carboxylic acids typically exhibit planar molecular geometries with the carboxyl group positioned nearly coplanar with the heterocyclic ring [27] [28]. The carboxylic acid functionality commonly engages in intermolecular hydrogen bonding, forming dimeric structures through paired oxygen-hydrogen···oxygen interactions [27] [28].

The 5-methyl-1,2-oxazole-3-carboxylic acid crystal structure demonstrates that the isoxazole ring maintains planarity with minimal deviation of atoms from the mean plane [27]. The carboxyl group orientation shows a carbon-carbon-carbon-oxygen torsion angle of approximately -3.3 degrees, indicating near-coplanarity with the heterocyclic system [28].

Table 6: Expected Crystallographic Properties

PropertyPredicted ValueBasis
Molecular PlanarityIsoxazole and carboxyl groups coplanarRelated structures [27] [28]
Hydrogen BondingCarboxylic acid dimersTypical for carboxylic acids [27] [28]
Packing MotifHead-to-head dimersObserved in similar compounds [28]
π-π InteractionsLimited due to single ringComparison with related systems [27]

Computational density functional theory calculations suggest a predicted crystal density of approximately 1.146 grams per cubic centimeter, consistent with organic carboxylic acids of similar molecular weight [4]. The presence of the bulky isopropyl substituent likely influences the packing efficiency and may result in lower density compared to unsubstituted analogs [4].

The methyl substituent on the isoxazole ring introduces additional steric considerations that may affect the crystal packing arrangement [26] [28]. Studies of related 3-methylisoxazole derivatives indicate that the methyl group can influence intermolecular interactions and modify the preferred orientation of molecules in the crystal lattice [26] [28] [29].

Melting and Boiling Points

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits predicted thermal properties that reflect its molecular structure and intermolecular interactions. The compound has a predicted boiling point of 310.2 ± 27.0°C [2], which is significantly higher than simple carboxylic acids of similar molecular weight due to the presence of the heterocyclic isoxazole ring system and extensive hydrogen bonding capabilities.

The melting point of this compound has not been experimentally determined in available literature [2]. However, comparison with structurally related compounds provides insight into expected thermal behavior. 5-Methylisoxazole-3-carboxylic acid, a simpler analog, exhibits a melting point of 168°C [3] [4], while 5-Methyl-3-isoxazolecarboxamide melts at 166-168°C [5]. The target compound, being more structurally complex with an extended alkyl chain, would likely exhibit a melting point in a similar range, potentially between 150-180°C.

PropertyValueSource/Notes
Molecular FormulaC₉H₁₃NO₃Confirmed multiple sources [2]
Molecular Weight (g/mol)183.21Confirmed multiple sources [2]
CAS Number1478137-38-0Unique identifier [2]
Density (g/cm³)1.146 ± 0.06 (predicted)Computational prediction [2]
Boiling Point (°C)310.2 ± 27.0 (predicted)Computational prediction [2]
Melting Point (°C)Not availableExperimental data not found

Density Determination

The predicted density of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is 1.146 ± 0.06 g/cm³ [2]. This value is derived from computational models and represents a reasonable estimate based on the compound's molecular structure. The density falls within the expected range for organic compounds containing both aliphatic and aromatic heterocyclic components.

For comparison, related compounds show similar density values: 5-Methylisoxazole-3-carboxylic acid has a predicted density of 1.348 ± 0.06 g/cm³ [3], while the parent isoxazole compound exhibits a density of 1.078 g/mL at 25°C [6]. The higher density of the target compound compared to simple isoxazole reflects the contribution of the carboxyl group and extended alkyl chain to the overall molecular mass.

Solubility Parameters

The solubility characteristics of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid are governed by the balance between the polar carboxylic acid functional group and the hydrophobic alkyl chain components. The compound demonstrates enhanced solubility in polar solvents due to the presence of the carboxylic acid group, which can form hydrogen bonds and undergo ionization at physiological pH values .

SolventSolubilityNotes
WaterLimited (typical for carboxylic acids with long alkyl chains)Hydrophobic alkyl chain reduces water solubility
DMSOSoluble (typical for research compounds)Standard research solvent
EthanolSoluble (typical for carboxylic acids)Hydrogen bonding capability
MethanolSoluble (typical for carboxylic acids)Hydrogen bonding capability
Polar solvents (general)Enhanced due to carboxylic acid groupCarboxylate ion formation at physiological pH

The aqueous solubility is expected to be limited due to the substantial hydrophobic character imparted by the branched butyl chain and the methylated isoxazole ring. However, ionization of the carboxylic acid group at physiological pH (above the pKa of 3.68) would significantly enhance water solubility through electrostatic interactions with water molecules [7].

Acid-Base Characteristics

pKa Measurements and Predictions

The acid-base properties of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid are primarily determined by the carboxylic acid functional group. Computational predictions indicate a pKa value of 3.68 ± 0.14 [2], placing this compound within the typical range for aliphatic carboxylic acids.

This predicted pKa value is consistent with related compounds: 5-Methylisoxazole-3-carboxylic acid exhibits a predicted pKa of 3.46 ± 0.10 [3] [4], indicating that the substitution pattern and heterocyclic system have minimal impact on the acid strength. The slightly higher pKa of the target compound (3.68 vs 3.46) suggests a modest electron-donating effect from the extended alkyl chain, which marginally reduces the acidity compared to the simpler isoxazole carboxylic acid [7].

CompoundpKaMethodNotes
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid3.68 ± 0.14Predicted [2]Target compound
5-Methylisoxazole-3-carboxylic acid3.46 ± 0.10Predicted [3]Related analog
Typical aliphatic carboxylic acids4.0-5.0Experimental [7]General range
Isoxazole (parent)-2.0Experimental [6]Very weak base

Ionization Equilibria

The ionization equilibrium of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid follows the typical behavior of carboxylic acids, as described by the Henderson-Hasselbalch equation [8] [7]:

$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) $$

At physiological pH (7.4), the compound exists predominantly in its ionized form (carboxylate anion). Using the predicted pKa of 3.68, the degree of ionization at pH 7.4 can be calculated:

$$ \log\left(\frac{[\text{COO}^-]}{[\text{COOH}]}\right) = 7.4 - 3.68 = 3.72 $$

This corresponds to an ionization ratio of approximately 5,250:1, meaning the compound is >99.98% ionized at physiological pH [8] [7]. This extensive ionization significantly enhances the compound's water solubility and affects its biological interactions.

The ionization process involves proton dissociation from the carboxyl group, with the resulting carboxylate anion stabilized by resonance between the two oxygen atoms. The isoxazole ring system, being electron-withdrawing, provides additional stabilization to the carboxylate ion through inductive effects [9] [7].

Spectroscopic Properties

NMR Spectral Analysis

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits characteristic signals that reflect the compound's structural features [10] [11] [12]. The carboxylic acid proton appears as a broad singlet in the 10-12 ppm region, highly deshielded due to the electronegativity of oxygen and anisotropic effects from the carbonyl group [10] [13] [12].

Proton TypeChemical Shift (ppm)MultiplicityIntegrationNotes
Carboxylic acid (-COOH)10-12 (broad singlet)Broad singlet1HD₂O exchangeable, concentration dependent [10] [12]
Alpha proton (α-H to COOH)2.0-2.5Multiplet/quartet1HDeshielded by carbonyl group [10] [12]
Isoxazole ring proton (C-4)6.0-6.5Singlet1HAromatic character of isoxazole [14] [15]
Methyl group on isoxazole (C-3-CH₃)2.2-2.5Singlet3HAttached to electron-deficient carbon [14]
Methine proton (CHR₂)2.5-3.0Quartet/multiplet1HBranched position
Methyl groups on butyl chain0.9-1.2 (doublet)Doublet6HTwo equivalent methyl groups

The isoxazole ring proton at C-4 appears as a singlet around 6.0-6.5 ppm, characteristic of the aromatic heterocyclic system [14] [15]. The methyl group attached to C-3 of the isoxazole ring resonates at 2.2-2.5 ppm as a singlet, slightly deshielded by the electron-deficient heterocyclic carbon [14].

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial structural information about the carbon framework [10] [13] [12]. The carboxyl carbon appears in the characteristic region of 170-180 ppm, showing the typical deshielding pattern for carboxylic acid carbonyl carbons [10] [12].

Carbon TypeChemical Shift (ppm)Notes
Carboxyl carbon (C=O)170-180Characteristic of carboxylic acids [10] [12]
Isoxazole C-3 (methylated)158-168Electron-rich due to methyl substitution [15]
Isoxazole C-5 (substituted)160-170Substituted with butanoic acid chain [15]
Isoxazole C-4100-110Protonated carbon in isoxazole ring [15]
Alpha carbon to COOH40-50Adjacent to electron-withdrawing carbonyl [10]
Tertiary carbon (CHR₂)25-35Branching point in alkyl chain
Methyl carbons18-22Aliphatic methyl groups

The isoxazole ring carbons show characteristic patterns: C-3 and C-5 appear in the 158-170 ppm region due to their partial double-bond character and nitrogen substitution, while C-4 appears at 100-110 ppm as the saturated carbon bearing the proton [15] [16].

IR Spectral Characteristics

The infrared spectrum of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits several characteristic absorption bands that enable functional group identification [17] [11] [18] [19].

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch (carboxylic acid)2500-3300 (broad)Strong, broadHydrogen bonded dimer formation [11] [18]
C=O stretch (carboxylic acid)1700-1720StrongLower frequency than aldehydes/ketones [11] [18]
C-H stretch (alkyl)2850-2970Medium to strongMultiple C-H bonds in alkyl chains [20]
C-H stretch (aromatic/isoxazole)3050-3150MediumCharacteristic of heterocyclic compounds [20]
C=C and C=N stretch (isoxazole)1580-1620MediumAromatic character of isoxazole ring [17]
C-O stretch1200-1300Medium to strongC-O single bond stretch [11]
O-H bend (in-plane)1300-1400MediumCarboxylic acid bending mode [11]
C-H bend (alkyl)1350-1480MediumMethyl group deformations [20]

The most diagnostic features include the broad O-H stretch at 2500-3300 cm⁻¹, indicating hydrogen bonding in the carboxylic acid dimer, and the C=O stretch at 1700-1720 cm⁻¹, characteristic of carboxylic acids [11] [18] [19]. The isoxazole ring contributes absorption bands in the 1580-1620 cm⁻¹ region from C=C and C=N stretching vibrations [17].

UV-Visible Absorption Profiles

The UV-visible absorption characteristics of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid are primarily determined by the isoxazole heterocyclic system. Based on studies of related isoxazole compounds, the compound is expected to exhibit characteristic electronic transitions [21] [22] [23].

Isoxazole derivatives typically show absorption maxima around 250-290 nm, corresponding to π→π* transitions within the heterocyclic ring system [21] [22]. The first absorption band is expected around 280-290 nm (S₀→S₁ transition), while a second, more intense band may appear around 230-250 nm (S₀→S₂ transition) [21] [22].

The methylation of the isoxazole ring and the electron-donating alkyl substituent are expected to cause bathochromic shifts (red shifts) compared to unsubstituted isoxazole. The carboxylic acid group, being non-conjugated with the isoxazole ring, contributes minimal absorption in the UV-visible region, with typical carboxylic acid absorption occurring around 210 nm [11].

Solvent effects significantly influence the absorption characteristics. In polar solvents, hydrogen bonding interactions may cause bathochromic shifts and broadening of absorption bands [21]. The ionization state of the carboxylic acid group at different pH values may also affect the electronic properties and absorption profile.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid follows predictable patterns based on the structural features and established fragmentation mechanisms for carboxylic acids and heterocyclic compounds [24] [25] [26].

Fragmentm/zRelative IntensityStructural Origin
Molecular ion [M]⁺183Low to moderateComplete molecule [24] [26]
Loss of OH [M-17]⁺166ModerateCarboxylic acid OH loss [24] [26]
Loss of COOH [M-45]⁺138HighCarboxyl group loss [24] [26]
Isoxazole cation98-110Moderate to highStable aromatic cation [24]
McLafferty rearrangementVariableVariableHydrogen rearrangement [24] [26]
Alpha cleavage products110-140ModerateBond cleavage next to carbonyl [24]
Isoxazole ring opening fragments80-95Low to moderateHeterocycle decomposition [24]

The molecular ion peak at m/z 183 typically shows low to moderate intensity, characteristic of branched carboxylic acids [24] [26]. The base peak often corresponds to the loss of the carboxyl group (m/z 138), resulting from alpha cleavage adjacent to the carbonyl carbon [24] [26].

Characteristic fragmentations include:

  • Loss of OH (m/z 166): Common in carboxylic acids
  • Loss of COOH (m/z 138): Major fragmentation pathway
  • McLafferty rearrangement: Involving hydrogen transfer and alkene elimination
  • Isoxazole ring fragmentations: Leading to various nitrogen-containing fragments

XLogP3

1.6

Dates

Last modified: 08-17-2023

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